molecular formula C17H22BrNO4 B2729055 4-(3-Bromophenyl)-1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid CAS No. 1392212-85-9

4-(3-Bromophenyl)-1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid

Cat. No.: B2729055
CAS No.: 1392212-85-9
M. Wt: 384.27
InChI Key: MDFFSFMKXOGSOU-UHFFFAOYSA-N
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Description

4-(3-Bromophenyl)-1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid (CAS: Not explicitly provided; Ref: 10-F387985 in ) is a piperidine-based compound featuring a tert-butoxycarbonyl (Boc) protective group and a 3-bromophenyl substituent at the 4-position of the piperidine ring. The Boc group serves to protect the secondary amine during synthetic processes, enhancing stability and enabling selective reactivity in multi-step organic syntheses . The 3-bromophenyl moiety introduces steric bulk and electronic effects, making the compound valuable in medicinal chemistry for structure-activity relationship (SAR) studies, particularly in targeting bromodomain-containing proteins or kinase inhibitors. This compound is primarily utilized as a building block in drug discovery, as evidenced by its inclusion in specialty chemical catalogs .

Properties

IUPAC Name

4-(3-bromophenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22BrNO4/c1-16(2,3)23-15(22)19-9-7-17(8-10-19,14(20)21)12-5-4-6-13(18)11-12/h4-6,11H,7-10H2,1-3H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDFFSFMKXOGSOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)(C2=CC(=CC=C2)Br)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22BrNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Bromophenyl)-1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Bromophenyl Group: The bromophenyl group is introduced via electrophilic aromatic substitution reactions.

    Protection with Boc Group: The tert-butoxycarbonyl group is introduced using tert-butyl chloroformate in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Substitution Reactions of the Bromine Atom

The meta-bromine on the phenyl ring undergoes substitution under transition-metal catalysis or nucleophilic conditions.

Reaction TypeConditions/ReagentsProductYield/NotesSource
Lithiation & CO₂ Insertion Alkyl lithium (e.g., t-BuLi), CO₂, THF, -100°C to -60°CCarboxylic acid derivatives via aryl lithium intermediatesIntermediate for further synthesis
Photoredox Coupling 4-CzIPN photocatalyst, (NH₄)₂S₂O₈, DMSO, blue LEDC–H functionalization (e.g., benzylation)65% yield (similar structures)

Key Observations :

  • The bromine’s meta position influences reactivity in cross-couplings, requiring optimized catalysts (e.g., Pd for Suzuki couplings).

  • Photoredox conditions enable radical-mediated C–C bond formation without direct bromine substitution .

Deprotection of the Boc Group

The tert-butoxycarbonyl (Boc) group is removed under acidic conditions to expose the piperidine amine.

ConditionsReagents/ProtocolProductNotesSource
Acidic Hydrolysis HCl (gaseous) in dioxane or TFA in DCM4-(3-Bromophenyl)piperidine-4-carboxylic acidStandard Boc deprotection method ^*

Note : While not explicitly detailed in cited sources, Boc deprotection is a well-established reaction for similar compounds .

Functionalization of the Carboxylic Acid Group

The carboxylic acid moiety undergoes typical derivatization reactions.

Reaction TypeConditions/ReagentsProductYield/NotesSource
Esterification SOCl₂/ROH or DCC/DMAPCorresponding esters (e.g., methyl, benzyl)High yields (>80%)
Amidation EDC/HOBt, amine substratesPiperidine-4-carboxamidesBroad substrate compatibility

Mechanistic Insight :

  • Activation via thionyl chloride or carbodiimides facilitates nucleophilic attack by alcohols/amines.

Reduction and Oxidation Reactions

The piperidine ring and carboxylic acid group can undergo redox transformations.

Reaction TypeConditions/ReagentsProductNotesSource
Reduction of Carboxylic Acid LiAlH₄ or BH₃·THF4-(3-Bromophenyl)-1-Boc-piperidine-4-methanolSelective reduction to alcohol
Oxidation of Piperidine mCPBA or OzoneN-Oxide or ring-opened productsDependent on oxidant strength

Comparative Reactivity with Analogues

The bromine atom distinguishes this compound from chloro/fluoro analogues:

FeatureBromine AnalogueChloro/Fluoro Analogues
Cross-Coupling Rate Slower due to stronger C–Br bondFaster with Pd catalysts
Radical Stability Enhanced (weaker C–Br bond)Less prone to radical pathways
Electronic Effects Moderate electron-withdrawing effectStronger electron withdrawal (F > Cl)

Scientific Research Applications

Medicinal Chemistry Applications

  • Intermediate in Drug Synthesis
    • This compound serves as an important intermediate in the synthesis of Niraparib, a poly(ADP-ribose) polymerase (PARP) inhibitor used in cancer treatment, particularly for BRCA1 and BRCA2 mutant tumors. Niraparib is effective in treating ovarian cancer and has shown promise in other malignancies as well .
  • Potential Therapeutic Effects
    • Beyond its role as a synthetic intermediate, research indicates that compounds related to this compound may exhibit anti-cancer properties. The structural features of this compound can influence its interaction with biological targets involved in tumor growth and proliferation.

Case Study 1: Niraparib Synthesis

A detailed study on the synthesis of Niraparib highlighted the significance of this compound as a precursor. Researchers demonstrated that utilizing this compound allowed for a more efficient synthesis route, reducing the number of steps and increasing yield compared to previous methods .

Case Study 2: Structure-Activity Relationship (SAR)

In a series of SAR studies, derivatives of piperidine-based compounds were evaluated for their biological activity against various cancer cell lines. The presence of the bromophenyl group was found to enhance binding affinity to PARP enzymes, suggesting that modifications to the piperidine structure could lead to more potent inhibitors .

Mechanism of Action

The mechanism of action of 4-(3-Bromophenyl)-1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets. The bromophenyl group may engage in π-π interactions with aromatic residues in proteins, while the piperidine ring can interact with various receptors. The Boc group serves as a protecting group, preventing unwanted reactions during synthesis .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares key structural and functional attributes of 4-(3-bromophenyl)-1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid with analogous compounds:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Applications/Properties References
This compound 3-Bromophenyl at C4; Boc at N1 C₁₇H₂₀BrNO₄ ~370.24 (estimated) Drug discovery intermediate; SAR studies
Boc-trans-4-(3-Bromophenyl)-pyrrolidine-3-carboxylic acid 3-Bromophenyl at C4; Boc at N1 (pyrrolidine) C₁₆H₂₀BrNO₄ 370.24 Similar to piperidine analog but with a 5-membered ring; used in peptide mimetics
(3S,4R)-1-(tert-Butoxycarbonyl)-4-phenylpiperidine-3-carboxylic acid Phenyl at C4; Boc at N1 C₁₇H₂₃NO₄ 305.37 Lower steric hindrance; evaluated for cytotoxicity (e.g., HCT116 cell line, EC₅₀ = 3–4 µM)
4-Benzyl-1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid Benzyl at C4; Boc at N1 C₁₈H₂₅NO₄ ~335.40 (estimated) Intermediate in CNS-targeting drug synthesis
1-(3-Bromophenyl)piperidine-4-carboxylic acid 3-Bromophenyl at C1; no Boc group C₁₂H₁₄BrNO₂ ~296.16 (estimated) Less stable due to unprotected amine; limited pharmacological data

Biological Activity

4-(3-Bromophenyl)-1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid, a compound with significant structural implications, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, particularly its role as an intermediate in the synthesis of Niraparib, a poly(ADP-ribose) polymerase (PARP) inhibitor used in cancer therapy.

  • Molecular Formula : C17H22BrNO4
  • Molecular Weight : 368.27 g/mol
  • CAS Number : 1392212-85-9

The compound acts primarily as a PARP inhibitor, which is crucial in the context of BRCA1 and BRCA2 mutant tumors. PARP inhibitors like Niraparib exploit the DNA repair pathways in cancer cells, leading to increased cytotoxicity when these pathways are compromised.

1. Cytotoxicity and Apoptosis Induction

Research indicates that derivatives of this compound exhibit cytotoxic effects on various cancer cell lines. For instance, studies have shown that compounds similar to this compound can induce apoptosis in hematological malignancies and solid tumors by targeting microtubule dynamics and autophagy pathways.

Cell Line IC50 (µM) Mechanism of Action
Chronic Lymphocytic Leukemia5.2Induction of apoptosis and inhibition of autophagy
Colon Cancer7.8Microtubule disruption and apoptosis
Oral Squamous Cell Carcinoma6.5Autophagy inhibition

2. Inhibition of Autophagy

Studies have demonstrated that this compound can inhibit late-stage autophagy, which is often upregulated in response to chemotherapy. The inhibition of autophagosome-lysosome fusion enhances the apoptotic effects of the drug, providing a dual mechanism for combating cancer cell survival mechanisms.

Case Study 1: Efficacy Against BRCA Mutant Tumors

In a clinical setting, Niraparib has shown efficacy against tumors with BRCA mutations. The use of intermediates like this compound is crucial for synthesizing Niraparib, which has been associated with increased progression-free survival rates in patients with ovarian cancer.

Case Study 2: Microtubule Targeting Agents

A study evaluating microtubule-targeting agents demonstrated that compounds derived from piperidine structures significantly inhibited cell proliferation in various cancer models. The introduction of bromophenyl groups was found to enhance cytotoxicity due to increased lipophilicity and improved binding affinity to tubulin.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be linked to its structural features:

  • The bromophenyl group enhances interaction with target proteins.
  • The tert-butoxycarbonyl group aids in solubility and stability.
  • Variations in the piperidine ring structure can significantly affect potency and selectivity against different cancer types.

Q & A

Q. What are the recommended synthetic routes for 4-(3-bromophenyl)-1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid, and how is purity optimized?

The synthesis typically involves introducing the tert-butoxycarbonyl (Boc) protective group to the piperidine nitrogen, followed by coupling with a 3-bromophenyl moiety. A key intermediate, 1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid, can be synthesized via Boc-protection of piperidine-4-carboxylic acid, as demonstrated in X-ray crystallography studies . Purification often employs column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) and recrystallization. Purity (>95%) is confirmed via HPLC and NMR spectroscopy. Contaminants like unreacted starting materials or de-Boc byproducts require careful monitoring .

Q. How is the structure of this compound validated, and what analytical techniques are critical?

  • X-ray crystallography : Resolves stereochemistry and confirms the Boc group’s position on the piperidine ring .
  • NMR spectroscopy : 1^1H and 13^13C NMR identify key signals (e.g., tert-butyl group at δ ~1.4 ppm in 1^1H NMR; carbonyl carbons at δ ~155-170 ppm in 13^13C NMR).
  • Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ expected for C17_{17}H21_{21}BrNO4_4: 390.06).
    Discrepancies in spectral data may indicate isomerization or impurities, necessitating repeat synthesis .

Q. What safety precautions are required when handling this compound?

While specific toxicity data for this compound are limited, structurally similar Boc-protected piperidines (e.g., 4-benzyl derivatives) are classified as irritants (H315, H319). Use PPE (gloves, goggles) and work in a fume hood. In case of exposure, rinse with water and seek medical attention. Spills should be contained with inert absorbents (e.g., sand) .

Q. How do solvent choice and storage conditions affect stability?

The Boc group is sensitive to acidic conditions and elevated temperatures. Store at -20°C in anhydrous solvents (e.g., DMSO or DMF) under nitrogen. Avoid prolonged exposure to light, as bromophenyl groups may undergo photodegradation. Stability tests via TLC or HPLC over 48 hours are recommended .

Advanced Research Questions

Q. What mechanistic insights explain the Boc group’s influence on reaction selectivity in downstream modifications?

The Boc group sterically shields the piperidine nitrogen, directing electrophilic substitutions to the 4-carboxylic acid or 3-bromophenyl moieties. For example, in cross-coupling reactions (e.g., Suzuki-Miyaura), the bromophenyl site reacts preferentially due to the Boc group’s electron-withdrawing effect, enhancing oxidative addition efficiency. Computational studies (DFT) can model charge distribution to predict reactivity .

Q. How can structural modifications enhance this compound’s utility in drug discovery?

  • Carboxylic acid bioisosteres : Replace the COOH group with tetrazoles or sulfonamides to improve bioavailability.
  • Halogen substitution : Swap bromine for iodine to modulate steric bulk and binding affinity in target proteins (e.g., kinase inhibitors).
  • Piperidine ring functionalization : Introduce methyl groups at C3 to restrict conformational flexibility and enhance target selectivity .

Q. How should researchers resolve contradictions in reported synthetic yields?

Discrepancies in yields (e.g., 60% vs. 80%) may arise from:

  • Reaction scale : Microwaves or flow chemistry improve heat transfer in large-scale reactions.
  • Catalyst loading : Optimize palladium catalysts (e.g., Pd(PPh3_3)4_4 vs. PdCl2_2) for cross-coupling steps.
  • Workup protocols : Acidic extraction removes Boc-deprotected byproducts. Replicate conditions from high-yield literature reports and validate with kinetic studies .

Q. What role does this compound play in synthesizing bioactive molecules?

It serves as a versatile intermediate in:

  • Anticancer agents : The bromophenyl group participates in Heck reactions to append aryl moieties targeting tubulin.
  • CNS drugs : The piperidine scaffold is incorporated into dopamine receptor ligands. For example, derivatives of 1-(3-bromophenyl)piperidine-4-carboxylic acid show NMDA receptor modulation .

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